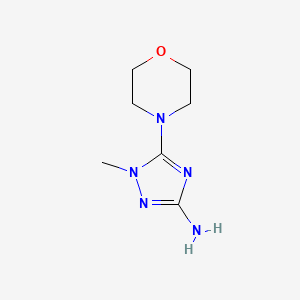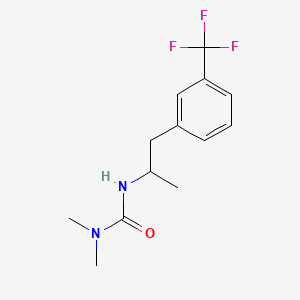
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxirane ring, a morpholine moiety, and a phenyl group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxirane ring: This can be achieved through the reaction of an appropriate epoxide precursor with a base.
Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can be compared with other compounds that have similar structural features, such as:
- Epoxides with different substituents.
- Morpholine derivatives with varying functional groups.
- Phenyl-containing compounds with different linkages.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H20N2O6 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
(2S,3S)-3-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O6/c20-15(13-14(25-13)17(22)23)18-12(10-11-4-2-1-3-5-11)16(21)19-6-8-24-9-7-19/h1-5,12-14H,6-10H2,(H,18,20)(H,22,23)/t12-,13-,14-/m0/s1 |
Clé InChI |
GMVUXHDAECRJPN-IHRRRGAJSA-N |
SMILES isomérique |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)O |
SMILES canonique |
C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)




